2,2-Dimethoxypropan-1-amine

Pharmaceutical Process Chemistry Benzodiazepine Synthesis Route Scouting

2,2-Dimethoxypropan-1-amine (CAS 131713-50-3), also known as aminoacetone dimethyl ketal, is a specialty aliphatic amine characterized by a primary amine group adjacent to a geminal dimethoxy acetal moiety. It functions as a synthetically versatile, protected form of aminoacetone, a molecule that is inherently unstable and prone to self-condensation.

Molecular Formula C11H12BrNO3
Molecular Weight 286.12 g/mol
CAS No. 131713-50-3
Cat. No. B138681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethoxypropan-1-amine
CAS131713-50-3
Molecular FormulaC11H12BrNO3
Molecular Weight286.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)CBr
InChIInChI=1S/C11H12BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)
InChIKeyMAOVWRHEZMBKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethoxypropan-1-amine (CAS 131713-50-3) as a Masked Aminoacetone Building Block: Procurement & Technical Baseline


2,2-Dimethoxypropan-1-amine (CAS 131713-50-3), also known as aminoacetone dimethyl ketal, is a specialty aliphatic amine characterized by a primary amine group adjacent to a geminal dimethoxy acetal moiety. It functions as a synthetically versatile, protected form of aminoacetone, a molecule that is inherently unstable and prone to self-condensation . The compound is supplied as a colorless to pale yellow liquid with a molecular weight of 119.16 g/mol . Its key physicochemical properties include a boiling point of 146 °C (751 Torr), a density of 0.962 g/cm³ at 25 °C, and a predicted pKa of 6.98±0.10 .

Why Generic Substitution Fails for 2,2-Dimethoxypropan-1-amine (CAS 131713-50-3): The Instability of Aminoacetone and the Need for Acetal Protection


Direct substitution of 2,2-dimethoxypropan-1-amine with the simpler aminoacetone (1-amino-2-propanone) is chemically impossible due to the latter's inherent instability. Aminoacetone readily undergoes self-condensation to form 2,5-dimethylpyrazine and is prone to rapid oxidation under ambient conditions . This necessitates the use of a stable, masked equivalent. While other acetals like 2,2-dimethoxypropane (acetone dimethyl acetal) provide protection, they lack the primary amine functionality required for nucleophilic incorporation into target molecules [1]. The dimethyl acetal group in 2,2-dimethoxypropan-1-amine serves a dual purpose: it stabilizes the amino-ketone equivalent for handling and storage, and it can be deprotected under mild acidic conditions to reveal the reactive α-aminoketone moiety in situ, which is essential for constructing nitrogen-containing heterocycles and pharmaceutical intermediates .

Quantitative Evidence Guide for Procuring 2,2-Dimethoxypropan-1-amine (CAS 131713-50-3): Head-to-Head Performance Data vs. Closest Alternatives


Superior Process Safety: Eliminates Explosive Oxidizer (Dess-Martin Periodinane) in Remimazolam Synthesis

In the synthesis of remimazolam (a short-acting benzodiazepine), the use of 2,2-dimethoxypropylamine as the primary amine enables a novel route that avoids the use of the explosive oxidant Dess-Martin periodinane, which was required in a prior art method using (R)-1-amino-2-propanol. This critical safety and process advantage is a direct consequence of the acetal moiety, which allows for a subsequent acid-catalyzed hydrolysis and cyclization step to form the final product [1].

Pharmaceutical Process Chemistry Benzodiazepine Synthesis Route Scouting

Higher Yield and Purity in Remimazolam Intermediate Synthesis vs. Prior Art

The patent inventors explicitly state that their novel method using 2,2-dimethoxypropylamine provides 'significantly higher reaction yields and providing products having a higher purity than the methods described in the state of the art' for the synthesis of the remimazolam intermediate [1]. A specific example demonstrates a 75.7% yield and 98.5% purity (by UPLC) for the key intermediate (3S)-3-[7-bromo-2-(2,2-dimethoxypropylamino)-5-pyridin-2-yl-3H-benzo[e][1,4]diazepin-3-yl]propionic acid methyl ester [1].

Pharmaceutical Intermediates Process Yield Optimization Benzodiazepine API

Verified Purity and Batch Consistency for Pharmaceutical Reference Standard Use

2,2-Dimethoxypropan-1-amine is utilized as a fully characterized reference standard for the active pharmaceutical ingredient Remimazolam, supporting analytical method development, method validation (AMV), and quality control (QC) applications . Commercial suppliers offer the compound with specified purity levels, such as ≥98.0% or 97% . While generic, lower-purity alternatives may exist, the availability of a defined, high-purity grade with supporting analytical documentation (e.g., NMR, HPLC, GC) is essential for regulatory traceability and reproducibility in pharmaceutical analysis .

Analytical Chemistry Reference Standards Quality Control

Stability Profile Enables Routine Laboratory Handling vs. Unstable Aminoacetone

The dimethyl acetal protection confers significant stability advantages over the parent aminoacetone, which is known to be unstable and prone to rapid self-condensation and oxidation . The recommended storage conditions for 2,2-dimethoxypropan-1-amine are under inert gas at 2-8°C, reflecting its manageable stability for routine laboratory and pilot-scale operations . In contrast, aminoacetone is not a commercially viable, shelf-stable reagent and must be generated and used in situ, severely limiting its utility in multi-step syntheses .

Chemical Stability Building Block Storage Synthetic Accessibility

Optimal Procurement and Application Scenarios for 2,2-Dimethoxypropan-1-amine (CAS 131713-50-3) Based on Performance Evidence


Large-Scale Synthesis of Remimazolam and Related Benzodiazepine APIs

The compound is specifically identified as a key building block for the synthesis of remimazolam, a short-acting benzodiazepine. The patented route using 2,2-dimethoxypropylamine provides a safer and higher-yielding alternative to prior art methods, making it the preferred choice for process chemists scaling up this API. Procurement should prioritize high-purity grades (≥97%) from suppliers who can provide full analytical documentation (COA) to support regulatory filings [1].

Reference Standard for Analytical Method Development and QC in Pharmaceutical Analysis

2,2-Dimethoxypropan-1-amine is established as a reference standard for Remimazolam. Analytical labs and QC departments should procure this compound to develop and validate HPLC, UPLC, or other analytical methods for purity and impurity profiling of the API. The compound's well-defined purity and identity are essential for traceability and compliance with pharmacopeial standards [1].

Synthesis of Nitrogen-Containing Heterocycles and Complex Alkaloids via Masked α-Aminoketone Strategy

Due to its function as a stable, protected α-aminoketone equivalent, 2,2-dimethoxypropan-1-amine is a valuable building block for constructing a variety of heterocyclic scaffolds, including imidazoles, thiazoles, and indoles. Researchers targeting complex alkaloids or pharmaceutical intermediates requiring an α-aminoketone motif should select this compound over unstable alternatives to ensure reliable reaction outcomes and simplify multi-step synthetic sequences [1].

Custom Synthesis of Chiral Intermediates and Novel Chemical Entities

Suppliers offer this compound as a versatile starting material for custom synthesis projects, particularly for constructing chiral building blocks and novel heterocycles. Its unique combination of a primary amine and a protected ketone makes it an attractive, differentiable intermediate for medicinal chemistry groups exploring new chemical space. Procurement from a supplier with demonstrated expertise in handling and scaling this specific acetal-amine is recommended to ensure synthetic success [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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